3-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
The compound 3-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione features a diazaspiro[4.5]decene-thione core substituted with a 4-bromophenyl group at position 3 and a 3,4,5-trimethoxybenzoyl group at position 1.
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4S/c1-29-18-13-16(14-19(30-2)21(18)31-3)22(28)27-23(32)20(15-7-9-17(25)10-8-15)26-24(27)11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQVKXYUOTVBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated that derivatives of this compound possess significant anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research has suggested that this compound may have anti-inflammatory properties:
- Mechanism : It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Clinical Relevance : This property could make it a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*†Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Bromophenyl vs.
- Trimethoxybenzoyl vs. Methoxybenzoyl : The three methoxy groups in the target compound introduce higher polarity and hydrogen-bonding capacity, which may improve target engagement, as seen in antitumor compounds with trimethoxy-substituted acrylonitriles .
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid to its acyl chloride derivative, a critical intermediate for subsequent acylation. As detailed in patent CN102531888A, this step employs bis(trichloromethyl)carbonate (triphosgene) under catalytic conditions:
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Reagents : 3,4,5-Trimethoxybenzoic acid, triphosgene, N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine (catalyst), 2-methyltetrahydrofuran (solvent).
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Procedure : The acid and catalyst are dissolved in 2-methyltetrahydrofuran, followed by dropwise addition of triphosgene at 20–70°C. The mixture is stirred for 4–10 hours, after which the solvent is removed under reduced pressure. The residual solid is recrystallized using petroleum ether or calcium chloride-dried cyclohexane.
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Yield : ~85–90% (reported for analogous acyl chloride syntheses).
Formation of the Diazaspiro[4.5]decene Core
The spirocyclic backbone is constructed via cyclocondensation. A related method for 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (GlpBio GF29525) involves:
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Reagents : Cyclohexanone, 4-bromophenylhydrazine, ammonium acetate.
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Procedure : Cyclohexanone and 4-bromophenylhydrazine undergo acid-catalyzed cyclization in ethanol at reflux, followed by treatment with ammonium acetate to form the imine intermediate. Thionation using Lawesson’s reagent introduces the thione group.
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Modification : For the target compound, the thionation step is deferred until after acylation to prevent side reactions.
Acylation of the Spirocyclic Amine
Coupling 3,4,5-Trimethoxybenzoyl Chloride to the Diazaspiro Core
The spirocyclic amine intermediate is acylated using the preformed 3,4,5-trimethoxybenzoyl chloride. A protocol adapted from VulcanChem VC8313706 (for a 4-chlorobenzoyl analogue) outlines:
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Reagents : Diazaspiro[4.5]decene amine, 3,4,5-trimethoxybenzoyl chloride, triethylamine (base), dichloromethane (solvent).
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Procedure : The amine is dissolved in dichloromethane under nitrogen, followed by addition of triethylamine and slow addition of the acyl chloride at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The product is isolated via aqueous workup (washing with NaHCO₃ and brine) and purified by silica gel chromatography.
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Yield : ~70–75% (estimated from analogous reactions).
Thionation of the Acylated Intermediate
Introduction of the Thione Group
Thionation is achieved using Lawesson’s reagent, as demonstrated in the synthesis of 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione:
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Reagents : Acylated diazaspiro compound, Lawesson’s reagent, toluene.
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Procedure : The acylated intermediate and Lawesson’s reagent are refluxed in toluene for 6–8 hours. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol/water.
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Yield : ~65–70%.
Purification and Characterization
Recrystallization and Chromatography
Final purification employs recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). The CN102531888A patent emphasizes the use of anhydrous cyclohexane for recrystallizing sensitive intermediates, a method applicable here.
Analytical Validation
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NMR : Key signals include the spirocyclic methine proton (δ 4.2–4.5 ppm), aromatic protons from the 4-bromophenyl (δ 7.3–7.6 ppm) and trimethoxybenzoyl groups (δ 6.7 ppm), and methoxy resonances (δ 3.8–3.9 ppm).
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HRMS : Expected molecular ion peak at m/z 561.02 (C₂₈H₂₈BrN₂O₄S⁺).
Optimization and Challenges
Solvent and Temperature Effects
Thionation Efficiency
Lawesson’s reagent provides superior yields over phosphorus pentasulfide for sterically hindered substrates.
Comparative Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride Synthesis | Triphosgene, 2-methyltetrahydrofuran, 50°C | 88% | >95% |
| Acylation | TEA, DCM, 0°C → RT | 72% | 98% |
| Thionation | Lawesson’s reagent, toluene, reflux | 68% | 97% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous procedures involve refluxing precursors in ethanol with glacial acetic acid as a catalyst (e.g., 4-amino-triazole derivatives reacting with substituted benzaldehydes) . Optimization includes adjusting solvent polarity (e.g., acetonitrile for better solubility), stoichiometry of reagents (e.g., 1:1 molar ratio of reactants), and reaction duration (e.g., 6–8 hours under reflux). Monitoring via TLC and purification through column chromatography (pet ether/ethyl acetate gradients) are critical for yield improvement .
Q. How can researchers resolve discrepancies between spectroscopic data (NMR/IR) and crystallographic results during structural characterization?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. Cross-validate NMR/IR data with X-ray crystallography, as seen in studies of triazole-thione derivatives where crystallography confirmed the thione tautomer dominance despite solution-phase ambiguities . Refinement protocols, such as riding models for hydrogen atoms and omission of outliers during data processing, enhance structural accuracy .
Q. What experimental design principles ensure reproducibility in synthesizing spirocyclic compounds like this diazaspirodecene-thione?
- Methodological Answer : Adopt randomized block designs with split-plot arrangements to control variables like solvent purity, catalyst batches, and temperature gradients. For example, replicate reactions (4–5 replicates per condition) and statistical analysis (ANOVA) help identify critical factors affecting yield and purity, as demonstrated in agricultural chemical studies .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, particularly in modeling hydrogen atoms and handling outliers?
- Methodological Answer : Hydrogen atoms are often positioned geometrically using riding models (C–H = 0.93–0.97 Å) due to low electron density. For methyl groups, apply rotating models to account for torsional flexibility. Outliers (e.g., reflections with high residual values) should be omitted iteratively during refinement, as done in the title compound’s study, achieving an R factor of 0.048 .
Q. How can researchers design studies to evaluate the environmental fate of this compound, considering its persistence and degradation pathways?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess physicochemical properties (logP, hydrolysis rates) and biotic/abiotic degradation via lab experiments. Use HPLC-MS to track compound distribution in simulated ecosystems (soil/water matrices) and model bioaccumulation potential using partition coefficients .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Synthesize analogs with modifications to the bromophenyl or trimethoxybenzoyl groups. Test in vitro bioactivity (e.g., antimicrobial assays, receptor binding) and correlate with computational docking studies. For example, fluorobenzyl substitutions in triazole-thiones showed enhanced receptor affinity, guiding SAR development .
Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the interpretation of this compound’s reactivity and electronic properties?
- Methodological Answer : Perform DFT calculations to map HOMO-LUMO gaps and electrostatic potentials, explaining nucleophilic/electrophilic sites. Relate computational results to experimental observations (e.g., regioselectivity in substitution reactions), as seen in studies linking terphenyl-dione electronic structures to reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
